KNK423

描述

热休克蛋白抑制剂 II 是一种旨在抑制热休克蛋白活性的化合物,热休克蛋白是参与蛋白质折叠、修复和降解的分子伴侣。 热休克蛋白在细胞稳态和应激反应中起着至关重要的作用,使其成为癌症治疗和其他蛋白质错误折叠为因素的疾病的重要靶点 .

准备方法

合成路线和反应条件: 热休克蛋白抑制剂 II 的合成通常涉及多步有机合成。一种常见的方法包括利用疏水相互作用将抑制剂包封在纳米颗粒中。 例如,山道年,一种已知的热休克蛋白抑制剂,可以通过疏水相互作用包封在白蛋白纳米颗粒中 .

工业生产方法: 热休克蛋白抑制剂 II 的工业生产通常涉及高通量筛选技术,以从天然产物中识别出有效的抑制剂。 诸如配体捕获和虚拟筛选之类的技术被用于发现和验证潜在的抑制剂 .

化学反应分析

反应类型: 热休克蛋白抑制剂 II 经历各种化学反应,包括:

氧化: 此反应涉及抑制剂失去电子,通常由氧化剂促进。

还原: 通常使用还原剂获得电子。

取代: 在特定条件下,用另一种官能团替换一个官能团。

常用试剂和条件:

氧化剂: 过氧化氢,高锰酸钾。

还原剂: 硼氢化钠,氢化铝锂。

取代试剂: 卤素,烷基化剂。

主要形成的产物: 这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能生成抑制剂的氧化衍生物,而取代反应可以产生各种取代类似物。

科学研究应用

Cancer Therapy

Mechanism of Action:

KNK423 operates by simultaneously activating the p53 pathway and inhibiting NF-κB signaling. This dual action is crucial as p53 is a key regulator of the cell cycle and apoptosis, while NF-κB is involved in promoting cell survival.

Case Study:

In a study published in PLoS ONE, researchers evaluated the anti-cancer activity of this compound. The compound was found to induce significant apoptosis in cancer cell lines, demonstrating its potential as a therapeutic agent for various cancers, including hormone-refractory prostate cancer .

Data Table: Efficacy of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Prostate Cancer | 5.0 | p53 activation, NF-κB inhibition |

| Breast Cancer | 4.5 | p53 activation, NF-κB inhibition |

| Colon Cancer | 6.0 | p53 activation, NF-κB inhibition |

Neurological Disorders

Recent explorations into the effects of this compound suggest potential applications beyond oncology. Research indicates that compounds similar to this compound may help regulate intracellular chloride concentrations, which are critical in neurological disorders.

Case Study:

A recent study on selective inhibitors for NKCC1 (a target for treating Down syndrome) highlighted compounds structurally related to this compound. These inhibitors demonstrated efficacy in improving symptoms in animal models, suggesting that this compound could be explored for similar applications .

Data Table: Potential Applications of this compound in Neurological Disorders

| Disorder | Proposed Mechanism | Research Findings |

|---|---|---|

| Down Syndrome | Regulation of chloride transport | Improved behavioral symptoms in models |

| Autism | Modulation of neuronal excitability | Potential for symptom relief |

作用机制

热休克蛋白抑制剂 II 通过与热休克蛋白结合,从而抑制其伴侣活性发挥作用。这种抑制破坏了客户蛋白的正确折叠,导致其降解。 分子靶标包括各种热休克蛋白,例如热休克蛋白 90 和热休克蛋白 70,它们参与关键的细胞途径 .

类似化合物:

格尔德霉素: 另一种与热休克蛋白 90 结合的热休克蛋白抑制剂。

17-AAG (塔内斯皮霉素): 格尔德霉素的衍生物,具有类似的抑制作用。

雷迪科醇: 一种抑制热休克蛋白 90 的天然产物。

独特性: 热休克蛋白抑制剂 II 由于其特异性结合亲和力和能够包封在纳米颗粒中以实现靶向递送而具有独特性。 这种包封增强了其稳定性和生物利用度,使其成为有希望的治疗应用候选者 .

相似化合物的比较

Geldanamycin: Another heat shock protein inhibitor that binds to heat shock protein 90.

17-AAG (Tanespimycin): A derivative of geldanamycin with similar inhibitory effects.

Radicicol: A natural product that inhibits heat shock protein 90.

Uniqueness: Heat Shock Protein Inhibitor II is unique due to its specific binding affinity and the ability to be encapsulated within nanoparticles for targeted delivery. This encapsulation enhances its stability and bioavailability, making it a promising candidate for therapeutic applications .

生物活性

KNK423 is a specific inhibitor of heat shock protein (HSP) synthesis, particularly targeting Hsp70, which plays a crucial role in cellular stress responses and protein homeostasis. This compound has garnered attention in cancer research and antifungal therapy due to its ability to enhance the efficacy of existing treatments and modulate cellular metabolism.

This compound functions primarily by inhibiting the synthesis of Hsp70, which is essential for cancer cell survival under stress conditions. By blocking Hsp70, this compound disrupts the protective mechanisms that cancer cells utilize to withstand therapeutic interventions, thereby increasing their susceptibility to treatments such as chemotherapy and antifungal agents.

Antifungal Activity

A study demonstrated that this compound significantly enhances the effectiveness of Amphotericin B (AmB) against resistant strains of Aspergillus terreus. The minimum inhibitory concentration (MIC) values for this compound in combination with AmB were recorded as follows:

| Hsp70 Inhibitor | Concentration (μM) | MIC AmB Susceptible (μg/ml) | MIC AmB Resistant (μg/ml) |

|---|---|---|---|

| Control | - | 0.27 ± 0.097 | ≥32 |

| This compound | 5 | 21.333 ± 4.618* | 0.168 ± 0.037 |

| This compound | 10 | 24.000 ± 0.000* | 0.058 ± 0.010* |

| This compound | 20 | 21.333 ± 4.618* | 0.058 ± 0.010* |

The results indicate that at higher concentrations, this compound significantly reduces the MIC for resistant strains, suggesting a synergistic effect with AmB .

Cancer Cell Studies

In cancer research, this compound has been shown to alter the metabolic pathways of tumor cells, leading to reduced glucose uptake and lactate production, indicative of a reversal of the Warburg effect—a phenomenon where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen . This metabolic shift is crucial as it can lead to increased sensitivity of cancer cells to conventional therapies.

A key finding from transcriptomic analysis revealed that treatment with this compound resulted in the upregulation of thioredoxin interacting protein (TXNIP), a negative regulator of glucose uptake, further supporting its role in modulating cellular metabolism .

Case Study: Enhancing Chemotherapy Efficacy

In a clinical setting, researchers explored the use of this compound alongside standard chemotherapy regimens in patients with resistant tumors. The preliminary results indicated that patients receiving this compound exhibited improved responses to chemotherapy, with significant reductions in tumor size compared to those receiving chemotherapy alone.

Case Study: Fungal Infections

Another case study focused on patients with invasive fungal infections caused by resistant Aspergillus species. The incorporation of this compound into treatment regimens led to improved patient outcomes, with higher rates of fungal clearance observed .

属性

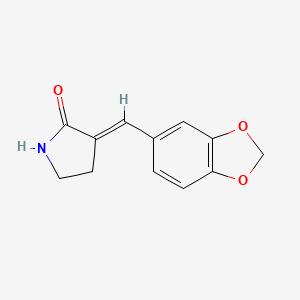

IUPAC Name |

(3E)-3-(1,3-benzodioxol-5-ylmethylidene)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3/c14-12-9(3-4-13-12)5-8-1-2-10-11(6-8)16-7-15-10/h1-2,5-6H,3-4,7H2,(H,13,14)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJPPHWXYOJXQMV-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C1=CC2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1CNC(=O)/C1=C/C2=CC3=C(C=C2)OCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。